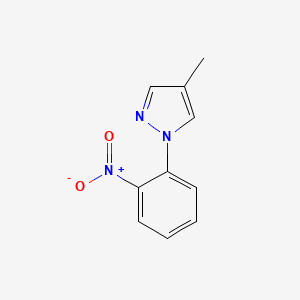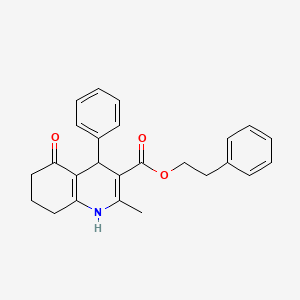![molecular formula C12H11N5O6 B10902524 N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10902524.png)
N'-[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a hydroxy group, a methoxy group, a nitro group, and an oxadiazole ring, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 2-hydroxy-3-methoxy-5-nitrobenzaldehyde under acidic or basic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium dithionite.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly significant for its biological reactivity.
Medicine: Potential use in drug development due to its unique structure and reactivity. Studies may focus on its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Chemical Reactivity: The various functional groups allow it to participate in multiple chemical reactions, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
N’~3~-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE: can be compared with other hydrazide derivatives and oxadiazole compounds.
Similar Compounds: 4-methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde derivatives.
Uniqueness
Functional Group Diversity:
Biological Activity: The presence of the nitro group and its potential for bioreduction makes it particularly interesting for biological studies.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H11N5O6 |
|---|---|
Molecular Weight |
321.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O6/c1-6-10(16-23-15-6)12(19)14-13-5-7-3-8(17(20)21)4-9(22-2)11(7)18/h3-5,18H,1-2H3,(H,14,19)/b13-5+ |
InChI Key |
MUPFMJIWQFCLCL-WLRTZDKTSA-N |
Isomeric SMILES |
CC1=NON=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Canonical SMILES |
CC1=NON=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~8~-bis[(E)-pyridin-3-ylmethylidene]octanedihydrazide](/img/structure/B10902441.png)
![2-[4-(benzyloxy)phenoxy]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}propanehydrazide](/img/structure/B10902443.png)
![2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B10902445.png)

![(4Z)-4-{3,5-dibromo-4-[(4-iodobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902465.png)
![5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B10902470.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10902475.png)
![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)
![(4E)-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10902490.png)

![N'-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902511.png)
![methyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10902516.png)
![N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10902532.png)
![4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol](/img/structure/B10902533.png)
